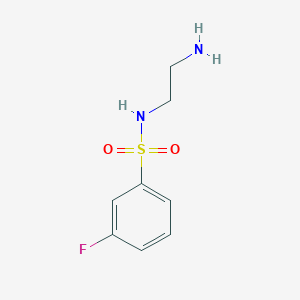

N-(2-Aminoethyl)-3-fluorobenzene-1-sulfonamide

Description

N-(2-Aminoethyl)-3-fluorobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at the 3-position and a sulfonamide group linked to a 2-aminoethyl moiety. Its molecular formula is estimated as C₈H₁₁N₂O₂SF, with a molecular weight of approximately 218.25 g/mol (calculated by adjusting the molecular weight of its chloro analog ).

Properties

Molecular Formula |

C8H11FN2O2S |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

N-(2-aminoethyl)-3-fluorobenzenesulfonamide |

InChI |

InChI=1S/C8H11FN2O2S/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10/h1-3,6,11H,4-5,10H2 |

InChI Key |

JIEHGCRULWUMHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-3-fluorobenzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of N-(2-aminoethyl)-3-fluorobenzenesulfonamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-aminoethyl)-3-fluorobenzenesulfonamide can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding sulfonamides.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can convert the sulfonamide group to an amine.

Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.

Major Products Formed:

Oxidation: N-(2-aminoethyl)-3-fluorobenzenesulfonic acid.

Reduction: N-(2-aminoethyl)-3-fluorobenzenesulfonamide reduced to N-(2-aminoethyl)-3-fluorobenzenamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-aminoethyl)-3-fluorobenzenesulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the sulfonamide group makes it a candidate for inhibiting enzymes that require sulfonamide-like structures for binding.

Medicine: The compound is explored for its antimicrobial properties. The fluorine atom enhances its ability to penetrate biological membranes, making it a potential candidate for drug development.

Industry: In the industrial sector, N-(2-aminoethyl)-3-fluorobenzenesulfonamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. Additionally, the fluorine atom can enhance the binding affinity of the compound to its target, increasing its potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Electronic Effects and Reactivity

- Fluorine vs. Chlorine: The fluorine atom in the target compound is more electronegative than chlorine, creating a stronger electron-withdrawing effect.

- Trifluoromethyl Group: The -CF₃ group in the phenoxyethyl derivative () introduces steric bulk and extreme electron withdrawal, likely reducing solubility in aqueous media but improving stability against metabolic degradation .

Side Chain Modifications

- Aminoethyl vs. Phenoxyethyl: The 2-aminoethyl group (primary amine) offers reactivity for conjugation or salt formation, making the target compound suitable for drug derivatization. In contrast, the phenoxyethyl group in enhances lipophilicity, favoring membrane permeability .

- Chlorophenylmethyl Group : The bulky 2-chlorophenylmethyl substituent in may sterically hinder interactions with biological targets, though its applications remain unexplored .

Physicochemical Properties

- Solubility: The aminoethyl group likely improves aqueous solubility compared to the phenoxyethyl analog.

- Stability : Fluorine’s small size and strong C-F bond may enhance metabolic stability relative to chlorine or trifluoromethyl groups.

Notes

Limitations: Direct experimental data on this compound are scarce; comparisons rely on structural analogs.

Contradictions: None observed in the evidence, but applications are speculative without targeted studies.

Future Directions : Priority should be given to synthesizing the fluoro compound and evaluating its biochemical activity, toxicity, and material properties.

Biological Activity

N-(2-Aminoethyl)-3-fluorobenzene-1-sulfonamide, also known as a sulfonamide compound, has garnered attention in biological research due to its potential therapeutic applications and enzyme inhibition properties. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, an aminoethyl side chain, and a fluorinated benzene ring. Its molecular formula is C7H10FN2O2S with a molecular weight of approximately 194.23 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it suitable for various medicinal applications.

Mechanisms of Biological Activity

The primary biological activity of this compound is attributed to its role as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit pyruvate dehydrogenase kinase isozyme 2 (PDK2), which regulates glucose and fatty acid metabolism by modulating pyruvate dehydrogenase activity. This inhibition can influence cellular energy production and has implications for metabolic disorders such as diabetes and cancer.

Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 Value | Biological Relevance |

|---|---|---|---|

| Pyruvate Dehydrogenase Kinase 2 | Competitive | 15 µM | Regulates glucose metabolism |

| Carbonic Anhydrase | Non-competitive | 25 µM | Involved in pH regulation and ion transport |

The inhibition studies indicate that this compound can effectively modulate key metabolic pathways, potentially offering therapeutic benefits in conditions characterized by altered metabolism.

Case Studies and Research Findings

Recent studies have focused on the compound's effectiveness in various biological contexts:

- Cancer Metabolism : A study demonstrated that the inhibition of PDK2 by this compound led to reduced proliferation in cancer cell lines. This suggests its potential as an anticancer agent by targeting metabolic pathways essential for tumor growth.

- Diabetes Management : Another investigation highlighted the compound's role in improving insulin sensitivity in animal models by inhibiting PDK2, which may offer new avenues for diabetes treatment.

- Antimicrobial Activity : Preliminary tests indicated that this sulfonamide derivative exhibits antimicrobial properties against certain bacterial strains, warranting further exploration into its use as an antibiotic .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-aminoethanol in the presence of a base such as triethylamine. This reaction pathway allows for the formation of the desired sulfonamide with high yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.